molecular formula C14H19NO2 B6070061 (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE

(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE

Cat. No.: B6070061
M. Wt: 233.31 g/mol
InChI Key: NRZHKGAJLYWUNN-UHFFFAOYSA-N
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Description

(4-Isopropylphenyl)(morpholino)methanone is a morpholine-based methanone derivative characterized by a 4-isopropylphenyl group attached to a morpholine ring via a ketone linker. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, confers solubility and structural rigidity, while the 4-isopropylphenyl substituent introduces steric bulk and lipophilicity . For example, it has been evaluated as a second-generation benzoylpiperidine derivative targeting monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism and cancer therapy . Its synthesis typically involves coupling reactions between morpholine and appropriately functionalized aromatic precursors .

Properties

IUPAC Name

morpholin-4-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(2)12-3-5-13(6-4-12)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZHKGAJLYWUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity
(4-Isopropylphenyl)(morpholino)methanone Morpholine-methanone 4-Isopropylphenyl MAGL inhibition (IC₅₀: ~0.2 μM)
(2-Fluoro-3-nitrophenyl)(morpholino)methanone Morpholine-methanone 2-Fluoro-3-nitrophenyl Intermediate for anxiolytic agents
4-(4-Nitrobenzoyl)morpholine Morpholine-methanone 4-Nitrophenyl Synthetic precursor
Cyclohexyl(morpholino)methanone Morpholine-methanone Cyclohexyl Model compound for photoredox synthesis
AV25R (thiazolopyridine-morpholine) Thiazolopyridine-morpholine Dichloromethyl, hydroxyphenyl IRAK4/PI3K inhibition (nanomolar IC₅₀)

Key Observations :

Substituent Effects on Bioactivity: The 4-isopropylphenyl group in the target compound enhances lipophilicity (predicted LogP ~3.5), favoring membrane permeability and target engagement in MAGL inhibition . In contrast, the 2-fluoro-3-nitrophenyl derivative () combines electron-withdrawing groups (F, NO₂) that may stabilize charge interactions in enzyme active sites. AV25R () replaces the methanone core with a thiazolopyridine scaffold, enabling π-stacking interactions critical for kinase inhibition.

Physicochemical Properties: Compared to 4-(4-nitrobenzoyl)morpholine (), the isopropyl group increases molecular weight (~275 vs. The cyclohexyl analog () lacks aromaticity, reducing π-π interactions but offering conformational flexibility for binding aliphatic pockets .

Table 2: Activity Comparison Against MAGL

Compound IC₅₀ (μM) Structural Feature Modifications Reference
This compound 0.19 4-Isopropylphenyl
(1-(2-Fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone 0.07 Fluorine addition to phenolic ring
4-(4-Nitrobenzoyl)morpholine N/A Nitro group (electron-withdrawing)

Key Findings :

  • Fluorine Substitution: Adding fluorine to the phenolic ring (compound 11 in ) increases MAGL inhibition potency by 2.6-fold compared to the non-fluorinated derivative, likely due to enhanced electronegativity and hydrogen bonding .
  • Steric Effects: The 4-isopropyl group balances steric bulk and hydrophobicity, avoiding excessive rigidity seen in cyclopropane-containing morpholino methanones (), which may limit binding pocket accommodation .

Challenges and Innovations :

  • The target compound’s synthesis benefits from established morpholine acylation protocols, whereas cyclopropane derivatives () require specialized Staudinger reactions, often resulting in lower yields due to diastereomer separation challenges .
  • Photoredox catalysis () offers a novel route for cyclohexyl(morpholino)methanone, achieving 64% yield under optimized conditions .

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